molecular formula C17H12ClN3S B5325359 3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5325359
M. Wt: 325.8 g/mol
InChI Key: BENZGIUPNDUICX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a thiophene ring in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-methyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3S/c1-11-16(12-3-2-4-14(18)9-12)17-19-7-5-15(21(17)20-11)13-6-8-22-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZGIUPNDUICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method involves the reaction of 3-chlorobenzaldehyde with 3-amino-2-methylpyrazole in the presence of a suitable catalyst, followed by cyclization with thiophene-3-carboxylic acid under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a chlorophenyl group and a thiophene ring in its structure. These functional groups contribute to its distinct chemical properties and enhance its biological activity compared to other similar compounds .

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